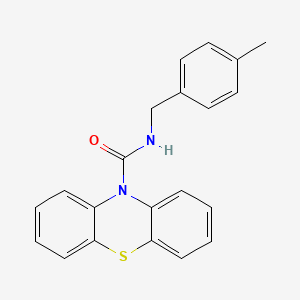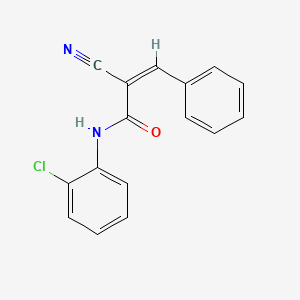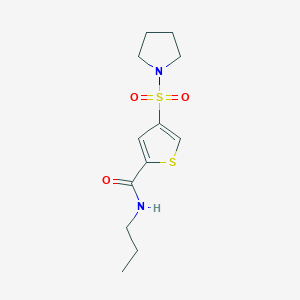
N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazines and their derivatives are a significant class of compounds with a wide range of biological activities and applications in chemical synthesis. The focus on "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" highlights the interest in developing novel compounds within this class for various scientific purposes.
Synthesis Analysis
The synthesis of phenothiazine derivatives, such as "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide," involves multi-step chemical reactions. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derivatives from phenothiazine, illustrating a typical process that may be adapted for the synthesis of "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives can be characterized using various spectroscopic methods. Goel et al. (2017) detailed the synthesis and structural analysis of N-(4-methylbenzyl)benzamide, a compound structurally related to "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide," highlighting the importance of single-crystal X-ray diffraction in determining molecular and crystal structures (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. The synthesis and characterization of fluorinated 10H-phenothiazines by Dixit et al. (2008) provide insight into the types of chemical reactions phenothiazines can participate in, such as Smiles rearrangement and sulfonation, which are relevant for understanding the chemical behavior of "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Dixit, Dixit, Gautam, & Gautam, 2008).
Physical Properties AnalysisThe physical properties of phenothiazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and functionality. The work by Goel et al. (2017) on N-(4-methylbenzyl)benzamide demonstrates the approach to analyzing these properties, providing a basis for similar analyses on "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide."
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of phenothiazine derivatives. The synthesis and antimicrobial activity studies of phenothiazine derivatives by Sharma et al. (2012) illustrate the methods used to investigate these properties and how they can be applied to "N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide" (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-10-12-16(13-11-15)14-22-21(24)23-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYPISVFKZDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-10H-phenothiazine-10-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)

![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)

![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5532509.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5532524.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)
![(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)